![molecular formula C18H24N4O3 B11039469 N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B11039469.png)
N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidine Moiety: This step involves the reaction of the imidazole intermediate with piperidine, often using a coupling reagent such as EDCI or DCC.
Ethoxyphenyl Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydroimidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with various enzymes or receptors, modulating their activity. The piperidine moiety may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide
- N-(4-chlorophenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide is unique due to the presence of the ethoxy group, which can influence its physicochemical properties and biological activity. This makes it distinct from other similar compounds with different substituents.
Biological Activity
N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its structural characteristics, synthesis, biological activities, and relevant case studies.
Structural Characteristics
The compound features an acetamide group linked to a 4-ethoxyphenyl moiety and a 4,5-dihydro-1H-imidazole ring that incorporates a piperidine substituent. This unique structure suggests potential interactions with various biological systems, particularly in cancer therapeutics.
Synthesis
The synthesis of this compound typically involves several chemical reactions. While specific synthetic pathways may vary, they generally include:
- Formation of the imidazole ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the piperidine moiety : Piperidine can be incorporated via nucleophilic substitution or coupling reactions.
- Acetamide linkage : The final step usually includes the formation of the acetamide bond with the ethoxyphenyl group.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes involved in cancer pathways. It has shown potential in inhibiting kinase activity, which is crucial for cancer cell signaling and proliferation. The compound's mechanism may involve:
- Binding affinity : Interaction studies using techniques such as surface plasmon resonance have demonstrated significant binding to target enzymes.
Anticancer Properties
The compound's structural features suggest it may have anticancer properties similar to other known kinase inhibitors. For instance:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(piperidin-1-yl)acetamide | Lacks ethoxy group; simpler structure | Potentially similar kinase inhibition |
2-(pyrimidinyl)acetamide | Contains a pyrimidine instead of imidazole | Anticancer properties |
4-(substituted phenyl)imidazoles | Varied substituents on phenol ring | Diverse biological activities |
The presence of the ethoxy group and the imidazole ring may enhance solubility and bioavailability, potentially leading to improved therapeutic efficacy.
Case Studies and Research Findings
Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound. Notably:
- In vitro Studies : Various studies have evaluated its effects on cancer cell lines, demonstrating cytotoxicity against specific types of cancer cells.
- Molecular Docking Simulations : These studies have been employed to predict binding modes and affinities for target proteins, providing insights into its mechanism of action.
Properties
Molecular Formula |
C18H24N4O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-oxo-2-piperidin-1-yl-1,4-dihydroimidazol-4-yl)acetamide |
InChI |
InChI=1S/C18H24N4O3/c1-2-25-14-8-6-13(7-9-14)19-16(23)12-15-17(24)21-18(20-15)22-10-4-3-5-11-22/h6-9,15H,2-5,10-12H2,1H3,(H,19,23)(H,20,21,24) |
InChI Key |
WDXCAPHFVUEIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N2)N3CCCCC3 |
Origin of Product |
United States |
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